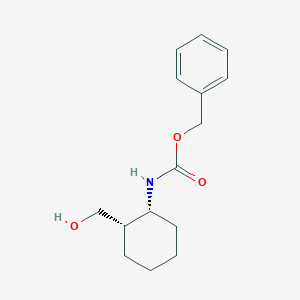

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOCIWFRPQJLH-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641006 | |

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213672-66-3 | |

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS Number: 213672-66-3)

A Keystone Intermediate for the Next Generation of Therapeutics

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, a pivotal intermediate in contemporary drug discovery and development. With a focus on practical application for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the synthesis, spectral characterization, and critical applications of this compound, particularly highlighting its role as a precursor to potent CCR2 antagonists. While direct experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related structures and established chemical principles to provide a robust and scientifically grounded resource.

Introduction: The Strategic Importance of this compound

This compound, bearing the CAS number 213672-66-3, has emerged as a molecule of significant interest within the landscape of medicinal chemistry. Its unique structural architecture, featuring a cis-substituted cyclohexane ring bearing both a carbamate-protected amine and a primary alcohol, positions it as a versatile building block for the synthesis of complex molecular targets. The carbamate moiety, specifically the benzyloxycarbonyl (Cbz) group, offers robust protection of the amine functionality, which can be selectively removed under specific conditions, allowing for sequential chemical modifications[1][2]. The hydroxymethyl group provides a reactive handle for further elaboration of the molecule, a crucial feature in the construction of pharmacologically active compounds[3].

The primary driver for the heightened interest in this compound is its utility as a key intermediate in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, and its inhibition is a promising therapeutic strategy for a range of diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes. The cyclohexane scaffold of this compound provides a rigid and well-defined three-dimensional structure that is amenable to the precise spatial orientation of pharmacophoric groups necessary for high-affinity binding to the CCR2 receptor.

This guide will provide an in-depth exploration of the synthesis of this important intermediate, its analytical characterization, and its application in the development of novel therapeutics.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to achieve the desired cis configuration. The overall synthetic strategy involves the preparation of the key precursor, cis-2-(aminomethyl)cyclohexanol, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Synthesis of the Precursor: cis-2-(Aminomethyl)cyclohexanol

The synthesis of the cis-2-(aminomethyl)cyclohexanol precursor is a critical step that establishes the relative stereochemistry of the final product. Several synthetic routes have been reported for related cis-2-aminocyclohexanol derivatives, often starting from cyclohexene[4]. A common approach involves the epoxidation of cyclohexene followed by a regioselective ring-opening with an amine source.

A plausible and efficient synthesis of cis-2-(aminomethyl)cyclohexanol can be conceptualized as follows:

Sources

stereochemistry of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

An In-Depth Technical Guide: Stereochemistry of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate: Synthesis, Resolution, and Definitive Assignment

Introduction: The Significance of Stereochemical Control

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity, efficacy, and safety. Chiral 1,2-amino alcohol scaffolds are privileged structures found in numerous pharmaceuticals and bioactive compounds.[1][2] Their carbamate derivatives, such as this compound, serve as crucial intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and receptor antagonists.[3][4]

This guide provides a comprehensive technical overview of the . We will move beyond simple procedural descriptions to explore the underlying principles and causalities that inform experimental design. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of the racemic compound, a comparative analysis of chiral resolution techniques, and the definitive assignment of its absolute and relative stereochemistry.

The Stereochemical Landscape: Defining the Isomers

Benzyl (2-hydroxymethyl)cyclohexylcarbamate possesses two stereogenic centers at positions C1 and C2 of the cyclohexane ring. This gives rise to four possible stereoisomers. Our focus is on the cis-diastereomer, where the benzylcarbamate and hydroxymethyl groups reside on the same face of the ring. This cis configuration exists as a pair of non-superimposable mirror images, or enantiomers: the (1R, 2S) and (1S, 2R) forms. The synthesis from achiral precursors typically yields a 50:50 mixture of these two enantiomers, known as a racemic mixture.[5]

Caption: Logical relationship of the racemic mixture and its constituent enantiomers.

Synthesis of Racemic this compound

The foundational step is the reliable synthesis of the racemic cis-amino alcohol precursor, followed by the introduction of the benzylcarbamate protecting group.

Rationale for Synthetic Pathway

The synthesis begins with the reduction of a suitable precursor to yield cis-2-(aminomethyl)cyclohexanol.[6] The subsequent protection of the amine with benzyl chloroformate (Cbz-Cl) or a similar reagent is a standard and high-yielding transformation to form the stable carbamate functional group. This Cbz group is chosen for its stability under various reaction conditions and its susceptibility to clean removal via hydrogenolysis, making it ideal for multi-step syntheses.

Experimental Protocol: Synthesis of Racemic Mixture

Step 1: Synthesis of (±)-cis-2-(Aminomethyl)cyclohexanol This protocol is adapted from established methods for the reduction of related compounds.[1]

-

To a solution of a suitable precursor, such as cis-2-(azidomethyl)cyclohexanol, in methanol (0.1 M) within a hydrogenation vessel, add Palladium on carbon (10% w/w, 5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (50 psi) and stir the mixture vigorously at room temperature for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite®, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (±)-cis-2-(aminomethyl)cyclohexanol, which can often be used in the next step without further purification.

Step 2: Carbamate Formation This procedure is based on the general Schotten-Baumann conditions for amine protection.[7]

-

Dissolve the crude (±)-cis-2-(aminomethyl)cyclohexanol (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water (0.2 M).

-

Add sodium bicarbonate (NaHCO₃, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice-water bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Concentrate the mixture under vacuum to remove the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure racemic this compound as a crystalline solid or viscous oil.

Enantiomeric Resolution: A Comparative Analysis

Separating the racemic mixture into its constituent enantiomers is the most critical phase. Two primary strategies, classical chemical resolution and enzymatic kinetic resolution, offer distinct advantages and are chosen based on scale, efficiency, and downstream application requirements.

Caption: Comparative workflow of chemical vs. enzymatic resolution strategies.

Classical Chemical Resolution via Diastereomeric Salts

Causality: This method leverages the fundamental principle that diastereomers possess different physical properties, such as solubility.[5] By reacting the racemic amino alcohol with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed.[8][] The difference in their crystal lattice energies often leads to a significant difference in solubility in a given solvent, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Dissolve the racemic (±)-cis-2-(aminomethyl)cyclohexanol (1.0 equiv) in methanol with gentle heating.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv) in a minimal amount of hot methanol.

-

Add the tartaric acid solution to the amino alcohol solution. A precipitate should form immediately.

-

Heat the mixture to reflux to dissolve the precipitate completely, then allow it to cool slowly to room temperature, and finally cool to 4 °C for 12 hours to promote crystallization.

-

Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with cold methanol. This salt is typically enriched in one enantiomer.

-

To liberate the free amine, dissolve the crystalline salt in water and add 2 M sodium hydroxide (NaOH) solution until the pH is >11.

-

Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate to yield the enantiomerically enriched amino alcohol.

-

The enantiomeric excess (ee) should be determined at this stage (e.g., by chiral HPLC or NMR with a chiral solvating agent) before proceeding to carbamate formation as described in Section 2.

Enzymatic Kinetic Resolution (EKR)

Causality: EKR exploits the high stereoselectivity of enzymes. A lipase, such as Candida antarctica Lipase B (CAL-B), can selectively catalyze the acylation of one enantiomer of the racemic amino alcohol at a much higher rate than the other.[10][11] This results in a mixture of the acylated (and now protected) enantiomer and the unreacted enantiomer, which can be easily separated due to their different chemical properties. This method is favored for its mild reaction conditions, high selectivity, and environmental compatibility.[12]

Experimental Protocol: Lipase-Catalyzed Resolution

-

To a solution of racemic (±)-cis-2-(aminomethyl)cyclohexanol (1.0 equiv) in dry methyl tert-butyl ether (MTBE), add vinyl acetate (0.6 equiv) as the acyl donor.

-

Add immobilized Candida antarctica Lipase B (CAL-B, ~50 mg per mmol of substrate).

-

Seal the flask and shake the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) on an orbital shaker.

-

Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

Once the target conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate. The resulting residue contains the O-acetylated enantiomer and the unreacted amino alcohol enantiomer.

-

Separate the two compounds using flash column chromatography.

-

The unreacted amino alcohol can be directly protected to form one enantiomer of the target carbamate. The O-acetylated compound can be hydrolyzed (e.g., with K₂CO₃ in methanol) to yield the other amino alcohol enantiomer, which is then protected.

| Feature | Chemical Resolution | Enzymatic Kinetic Resolution |

| Principle | Diastereomer formation & separation by solubility | Enantioselective enzymatic reaction |

| Max. Yield | 50% for one enantiomer (without racemization of the other) | 50% for each component (product and unreacted SM) |

| Selectivity | Variable, requires screening of resolving agents/solvents | Generally very high (>95% ee is common) |

| Conditions | Often requires heating/cooling cycles | Mild (room temperature), neutral pH |

| Scalability | Well-established for large scale | Can be challenging, but continuous flow methods exist |

| Waste | Stoichiometric resolving agent and salts | Catalytic enzyme (reusable), minimal waste |

Definitive Stereochemical Assignment

Once the enantiomers are isolated, their relative (cis) and absolute (R/S) stereochemistry must be unambiguously confirmed. This is achieved through a combination of NMR spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy: Confirming Relative Stereochemistry

Causality: The relative orientation of substituents on a cyclohexane ring dictates the dihedral angles between adjacent protons. According to the Karplus relationship, the magnitude of the proton-proton coupling constant (³JHH) is highly dependent on this dihedral angle. This allows for the differentiation of cis and trans isomers.[13]

In a chair conformation, the proton on C1 (adjacent to the NHCbz group) and the proton on C2 (adjacent to the CH₂OH group) will have characteristic coupling constants.

-

For the cis-isomer: The substituents are typically in an axial-equatorial (or equatorial-axial) relationship. The corresponding protons will have one axial and one equatorial orientation, leading to a small ³JHH coupling constant, typically in the range of 2-5 Hz .

-

For the trans-isomer: The substituents are typically in a diaxial or diequatorial relationship. In the more stable diaxial conformation, the corresponding protons would also be diaxial, resulting in a large ³JHH coupling constant of 8-13 Hz .

Data Interpretation: By analyzing the multiplicity and coupling constants of the H1 and H2 signals in the ¹H NMR spectrum, the cis configuration can be confidently assigned.[14][15] Further 2D NMR experiments like COSY and NOESY can corroborate this assignment.

| Parameter | Expected Value for cis-Isomer | Expected Value for trans-Isomer (diaxial) |

| ³J (H1-H2) | 2 - 5 Hz (axial-equatorial coupling) | 8 - 13 Hz (axial-axial coupling) |

| Key NOE | Strong correlation between axial H1/H2 and other axial protons on the same face of the ring. | Strong correlation between the axial H1 and axial H2 protons. |

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: X-ray crystallography provides a direct visualization of the molecular structure in the solid state by mapping electron density. It is the most definitive method for determining not only the relative stereochemistry (cis vs. trans) but also the absolute configuration (R/S) of a chiral molecule, provided a suitable single crystal can be grown.[16][17] The inclusion of an atom with anomalous scattering properties (often inherent in the molecule or through derivatization) allows for the determination of the Flack parameter, which confirms the absolute stereochemistry.[16]

Experimental Workflow and Data Output

-

Crystallization: Grow a single crystal of the enantiomerically pure carbamate, typically by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve and refine the crystal structure to obtain a 3D model.

The output provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the cis relationship and allowing for the unambiguous assignment of the (1R, 2S) or (1S, 2R) configuration.

Caption: Workflow for the definitive assignment of stereochemistry.

Conclusion

The stereochemical integrity of this compound is paramount for its successful application as a chiral building block in pharmaceutical synthesis. This guide has detailed the critical stages of its preparation and characterization, from the synthesis of the racemate to its separation into pure enantiomers and their definitive structural assignment. By understanding the causality behind the choice of synthetic and analytical methods—whether opting for the classical robustness of chemical resolution or the elegant selectivity of enzymatic processes—researchers can make informed decisions to efficiently access the desired stereoisomer. The rigorous application of NMR spectroscopy and X-ray crystallography provides the ultimate validation, ensuring the stereochemical purity required for the advancement of complex drug development programs.

References

-

Shahwar, D., et al. (2010). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online, E66, o22. [Link]

-

Valle-González, E. R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(9), 1475. [Link]

- United States Patent US05399580. (1995). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

-

Chen, Y., et al. (2006). Methyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online, E62, o3757–o3758. [Link]

-

Kim, B. M., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry, 74(16), 6368-70. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

PubChem. (n.d.). cis-2-Aminomethyl-cyclohexanol. National Center for Biotechnology Information. [Link]

-

Szymański, W., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(23), 5732. [Link]

-

Balke, K., et al. (2022). Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. Biotechnology and Bioengineering, 119(4), 1-12. [Link]

-

Denard, C. A., et al. (2015). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 7(21), 3534-3538. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 251-261. [Link]

-

Wlodawer, A., et al. (2000). Review: x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Chen, K., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 27(15), 4948. [Link]

-

Trost, B. M., & Krische, M. J. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters, 14(20), 5278-5281. [Link]

-

Reddy, P. A., et al. (2015). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 39(10), 7622-7628. [Link]

-

NMR Wiki. (2009). Determination of relative stereochemistry. NMR Wiki. [Link]

-

Williamson, R. T., & Gerwick, W. H. (2001). NMR Methods for Stereochemical Assignments. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Ye, L., et al. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 10(15), 8854-8860. [Link]

-

Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1195. [Link]

-

Den Haan, R., & van der Westhuizen, J. H. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 444. [Link]

-

Zhang, Z., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(28), 9695-9700. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cis-2-Aminomethyl-cyclohexanol | C7H15NO | CID 2724657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 14. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hod4.net [hod4.net]

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate mechanism of action

An In-depth Technical Guide on Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate: From Synthetic Keystone to Unexplored Biological Potential

Abstract

This compound is a chiral molecule recognized primarily for its critical role as a synthetic intermediate in the production of neuraminidase inhibitors, most notably the antiviral agent oseltamivir. While its function in synthetic organic chemistry is well-documented, its intrinsic biological activity and mechanism of action remain largely unexplored. This guide provides a comprehensive analysis of this compound, detailing its established role in synthesis. Furthermore, this document ventures into a theoretical exploration of its potential biological activities, based on a structural analysis of its functional moieties. We propose a rigorous experimental framework designed to elucidate any latent therapeutic properties, thereby offering a roadmap for future research into this and structurally related compounds.

Introduction: The Known Identity of a Versatile Intermediate

This compound is a carbamate-protected amino alcohol built on a cyclohexane scaffold. Its chemical structure, characterized by a cis-stereochemical relationship between the carbamate and hydroxymethyl groups, is pivotal to its utility as a chiral building block. The primary and most commercially significant application of this compound is as a key intermediate in the synthesis of oseltamivir, the active ingredient in the influenza medication Tamiflu®.

The synthesis of oseltamivir from shikimic acid, a natural product, is a lengthy and often low-yielding process. Consequently, alternative synthetic routes that bypass the reliance on shikimic acid have been a major focus of chemical research. It is within these alternative pathways that this compound emerges as a valuable precursor, often derived from more readily available starting materials like D-mannose or through asymmetric synthesis methodologies. Its rigid cyclohexyl core and defined stereochemistry allow for precise downstream functional group manipulations necessary to construct the complex oseltamivir molecule.

While its importance in enabling the production of a vital antiviral medicine is undisputed, the scientific literature is conspicuously silent on the inherent biological properties of this compound itself. This guide, therefore, serves a dual purpose: to detail its established synthetic role and to postulate and provide a framework for investigating its unexplored pharmacological potential.

Role as a Key Synthetic Intermediate for Oseltamivir

The strategic importance of this compound lies in its ability to provide the core cyclohexene ring and the correct stereochemistry for two key substituents in the oseltamivir structure. The synthesis involves a series of well-defined steps to convert this intermediate into the final active pharmaceutical ingredient.

A generalized synthetic workflow is as follows:

-

Activation of the Hydroxyl Group: The primary alcohol of this compound is typically activated, often by converting it into a leaving group such as a tosylate or mesylate. This prepares the molecule for nucleophilic substitution.

-

Introduction of the Azide: The activated hydroxyl group is then displaced by an azide nucleophile (e.g., sodium azide). This step introduces the nitrogen atom that will eventually become the primary amine of oseltamivir.

-

Further Functional Group Manipulations: Subsequent steps involve the reduction of the azide to an amine, manipulation of the carbamate protecting group, and the introduction of the other functionalities required for oseltamivir's activity.

Figure 2: Hypothetical interaction of this compound with a serine hydrolase active site.

Proposed Experimental Framework for Elucidating Biological Activity

To investigate the hypothetical mechanism of action, a systematic, multi-tiered approach is required. The following protocols outline a robust workflow for this purpose.

Tier 1: Broad Spectrum Enzyme Inhibition Screening

Objective: To perform a high-throughput screen to identify potential enzyme classes inhibited by the compound.

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to be used for dose-response curves.

-

Enzyme Panel Selection: Utilize a commercial enzyme inhibition screening service or an in-house panel that includes a diverse range of hydrolases (e.g., acetylcholinesterase, FAAH, various proteases, and lipases).

-

Assay Performance: Conduct the assays according to established protocols, typically using fluorescent or colorimetric substrates. The compound will be pre-incubated with the enzymes before the addition of the substrate.

-

Data Analysis: Calculate the percent inhibition at a single high concentration (e.g., 10 µM). For any "hits" showing significant inhibition (>50%), perform follow-up assays with the dilution series to determine the IC₅₀ (half-maximal inhibitory concentration).

Tier 2: Phenotypic Screening in Cellular Models

Objective: To assess the compound's effect on cell viability and identify potential therapeutic areas.

Protocol:

-

Cell Line Panel: Select a panel of human cell lines representing different disease states (e.g., neuroblastoma for neurological targets, various cancer cell lines, and a non-cancerous control cell line like HEK293).

-

Viability Assay:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: Plot cell viability versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Tier 3: Target Validation and Mechanism of Action Studies

Objective: If a consistent biological effect is observed, to identify the specific molecular target and validate the mechanism.

Protocol:

-

Thermal Shift Assay (DSF): To confirm direct binding to a purified "hit" enzyme from Tier 1, perform a thermal shift assay. A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.

-

Enzyme Kinetics: For a confirmed enzyme target, perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific activity probe in the relevant cell line to confirm that the compound engages its target in a cellular context.

A Comprehensive Technical Guide to the Synthesis of Carbamates for Researchers and Drug Development Professionals

Introduction

Carbamates (also known as urethanes) are a critical class of organic compounds characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-N(R')R''). This functional group is a cornerstone in a multitude of scientifically and industrially significant molecules. In the pharmaceutical and agrochemical sectors, the carbamate moiety is a common feature in active ingredients due to its chemical stability and ability to modulate the pharmacokinetic properties of a molecule.[1][2][3] Furthermore, carbamates are indispensable as protecting groups for amines in synthetic organic chemistry and are the fundamental repeating unit in polyurethanes, a versatile class of polymers.[1][4]

Given their widespread importance, the efficient and safe synthesis of carbamates is a topic of paramount interest to researchers, scientists, and professionals in drug development. Historically, the synthesis of carbamates has been dominated by methods employing highly toxic reagents such as phosgene and isocyanates.[1] However, the inherent hazards associated with these materials have spurred the development of a diverse array of alternative synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies for carbamate synthesis, ranging from classical approaches to modern, more sustainable "green" alternatives. Each section delves into the underlying chemical principles, provides mechanistic insights, and presents exemplary experimental protocols to empower researchers in their synthetic endeavors.

I. Classical Approaches to Carbamate Synthesis

The traditional methods for carbamate synthesis have been the workhorses of organic chemistry for decades. While effective, they often involve hazardous reagents, necessitating stringent safety precautions.

The Use of Phosgene and its Derivatives

Phosgene (COCl₂) is a highly reactive and toxic gas that has historically been a primary reagent for the synthesis of isocyanates, which are immediate precursors to carbamates. The reaction of an amine with phosgene generates a carbamoyl chloride, which upon reaction with an alcohol, yields the desired carbamate.

A safer alternative to gaseous phosgene is the use of its solid or liquid derivatives, such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).[5] These reagents are easier to handle and still provide the reactive carbonyl source needed for carbamate formation.[5]

Mechanism of Carbamate Formation using Triphosgene:

Triphosgene, in the presence of a base, generates phosgene in situ. The amine attacks the carbonyl carbon of phosgene, followed by the elimination of HCl to form an isocyanate. The isocyanate is then trapped by an alcohol to yield the carbamate.

General reaction pathway for carbamate synthesis via phosgene derivatives.

Experimental Protocol: Synthesis of a Carbamate using Triphosgene

Materials:

-

Primary or secondary amine (1.0 eq)

-

Triphosgene (0.4 eq)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, 2.2 eq)

-

Alcohol (1.2 eq)

Procedure:

-

Dissolve the amine and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon) and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Add the alcohol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired carbamate.

Synthesis from Isocyanates

Isocyanates are highly versatile intermediates in organic synthesis and are readily converted to carbamates by reaction with alcohols.[4][6] This reaction is typically high-yielding and proceeds under mild conditions.[6] The primary challenge with this method lies in the handling of isocyanates, which can be toxic and moisture-sensitive.

Mechanism of Carbamate Formation from Isocyanates:

The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer from the alcohol to the nitrogen atom yields the carbamate.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Potential: A Technical Guide to the Research Applications of Hydroxymethylated Carbamates

For Researchers, Scientists, and Drug Development Professionals

The Core Chemistry: Understanding the N-Hydroxymethyl Carbamate Moiety

Hydroxymethylated carbamates are derivatives of carbamic acid featuring a hydroxymethyl group attached to the nitrogen atom. This seemingly simple structural modification imparts a fascinating dual character to the molecule. While the carbamate group itself is a stable amide-ester hybrid, the N-hydroxymethyl group introduces a point of controlled lability.[1][2][3] This lability is the cornerstone of many of its applications, as the hydroxymethyl group can be cleaved under specific physiological or chemical conditions to regenerate the parent carbamate or trigger further reactions.[4][5]

The stability of the N-hydroxymethyl carbamate linkage is highly dependent on the surrounding chemical environment, particularly pH. Generally, these compounds exhibit reasonable stability under neutral to mildly acidic conditions, but their hydrolysis can be accelerated in basic or highly acidic environments.[4][6] Furthermore, the substitution on the carbamate nitrogen and the nature of the ester group can significantly influence the rate of hydrolysis.[3][7]

Synthesis and Characterization: A Practical Approach

The synthesis of hydroxymethylated carbamates can be approached through several reliable methods. A common and straightforward route involves the reaction of a parent carbamate with an excess of formaldehyde in an aqueous medium, often catalyzed by a mild base like potassium carbonate.[8] Another prevalent method is the reaction of an alcohol with an appropriate isocyanate, which can be generated in situ to avoid handling these hazardous reagents directly.[9][10][11][12][13]

Experimental Protocol: Synthesis of a Generic Aryl N-Hydroxymethyl Carbamate

This protocol describes a general procedure for the hydroxymethylation of an aryl carbamate.

Materials:

-

Aryl carbamate (1.0 eq)

-

Formaldehyde solution (37% in water, ~2.5 eq)

-

Anhydrous potassium carbonate (0.02 eq)

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl carbamate (1.0 eq) and distilled water.

-

With stirring, add the formaldehyde solution (~2.5 eq) and anhydrous potassium carbonate (0.02 eq).

-

Heat the mixture to 60-70 °C and stir vigorously until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the N-hydroxymethyl carbamate.

Characterization

The successful synthesis and purity of hydroxymethylated carbamates are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the N-CH₂OH protons, which typically appear as a characteristic singlet or a multiplet depending on coupling. ¹³C NMR will show a signal for the hydroxymethyl carbon.[14][15][16]

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the synthesized compound.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product and for monitoring the progress of reactions and stability studies.[17][18][19][20] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often suitable.[21]

Key Research Application: Prodrug Design and Targeted Drug Delivery

The most extensively explored application of hydroxymethylated carbamates is in the design of prodrugs.[2][4][5] A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form within the body.[22] This strategy is employed to overcome various challenges such as poor solubility, low bioavailability, and off-target toxicity.[3]

The N-hydroxymethyl group can serve as a trigger for drug release. In some designs, the hydroxymethylated carbamate is an intermediate in the metabolic activation of a prodrug. For instance, N,N-disubstituted carbamate prodrugs can undergo cytochrome P-450-catalyzed hydroxylation to form an N-hydroxymethyl derivative, which then spontaneously decomposes to release the active drug.[4]

Caption: Metabolic activation of an N,N-disubstituted carbamate prodrug.

Quantitative Stability and Activity Data

The success of a prodrug strategy hinges on the stability of the prodrug in circulation and its efficient conversion to the active drug at the target site. The following table presents a compilation of stability data for various carbamate prodrugs, highlighting the influence of pH on their half-lives.

| Prodrug Type | Condition | Half-life (t½) | Reference |

| N-monosubstituted carbamate | pH 7.4, 37°C | 4 - 40 min | [4] |

| N,N-disubstituted carbamate | pH 7.4, 37°C | Stable | [4] |

| Basic carbamate of 4-hydroxyanisole | pH 7.4, 37°C | 36.3 min | [6] |

| Allopurinol N-acyloxymethyl prodrugs | Human Plasma | 10 - 17 min | [5] |

| Allopurinol N-acyloxymethyl prodrugs | pH 7.4 | 21 - 50 min | [5] |

Furthermore, the biological activity of the prodrug should be significantly lower than that of the parent drug, with activity being restored upon conversion.

| Prodrug/Drug | Target/Assay | IC50/EC50 | Reference |

| RDEA427 (Parent Drug) | HIV-1 Reverse Transcriptase | 0.264 µM | [5] |

| RDEA427 N-hydroxymethyl prodrug | Wild-type HIV-1 | 0.0055 µM | [5] |

Emerging Application: Linkers in Bioconjugation and Antibody-Drug Conjugates (ADCs)

The controlled reactivity of carbamates makes them attractive as linkers in bioconjugation, particularly in the rapidly advancing field of antibody-drug conjugates (ADCs).[23][24][25][26] ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug.[27] The linker plays a critical role in the stability and efficacy of the ADC, ensuring that the drug remains attached to the antibody in circulation and is efficiently released at the tumor site.[23][25]

Carbamate-based linkers, often in the form of self-immolative spacers like p-aminobenzyl carbamate (PABC), are widely used in ADCs.[24] The cleavage of a trigger group, often by tumor-specific enzymes, initiates an electronic cascade that leads to the fragmentation of the linker and the release of the active drug.[24] The stability of the carbamate linkage is crucial to prevent premature drug release and associated systemic toxicity.[23]

Caption: Drug release from an ADC with a self-immolative carbamate linker.

Future Directions: Hydroxymethylated Carbamates in Materials Science

Beyond their established roles in drug delivery, hydroxymethylated carbamates hold promise in materials science, particularly as cross-linking agents for the synthesis of hydrogels and other polymers.[28] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including tissue engineering and controlled-release systems.[29][30][31][32][33]

The N-hydroxymethyl group can participate in cross-linking reactions with other functional groups on polymer chains, such as hydroxyl or amine groups, to form a stable hydrogel network.[28] The density of these cross-links can be controlled to tune the mechanical properties and degradation rate of the hydrogel.[34] This allows for the design of "smart" materials that can release encapsulated drugs or degrade in response to specific stimuli.

Experimental Workflow: Hydrogel Formation and Drug Release Kinetics

Caption: Workflow for hydrogel synthesis and drug release kinetic analysis.

The release of a drug from a hydrogel matrix can be analyzed using various kinetic models to understand the release mechanism.[35]

Conclusion

Hydroxymethylated carbamates represent a versatile and increasingly important class of compounds in chemical and biomedical research. Their unique combination of stability and tunable reactivity makes them ideal candidates for a wide range of applications, from sophisticated prodrug design and targeted cancer therapies to the development of advanced biomaterials. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to explore and expand the potential of these remarkable molecules. As our understanding of their chemistry and biological interactions continues to grow, so too will the innovative applications of hydroxymethylated carbamates in addressing pressing challenges in medicine and science.

References

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.

- Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.

- Bouchard, H., Viskov, C., & Garcia-Echeverria, C. (2014). The ansa-mitomycin antibody–drug conjugates.

- Bundgaard, H. (1985). Design of prodrugs. Elsevier.

- Chari, R. V. J., Miller, M. L., & Widdison, W. C. (2014). Antibody-drug conjugates: an emerging concept in cancer therapy.

- Doronina, S. O., Toki, B. E., Torgov, M. Y., Mendelsohn, B. A., Cerveny, C. G., Chace, D. F., ... & Senter, P. D. (2003). Development of potent and selective antitumor agents based on dolastatin 10.

- Hansen, M. J., & Jørgensen, M. (1986). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences, 75(11), 1033-1037.

- Hirschberg, J. H. K. K., & Wessjohann, L. A. (2000).

- Huang, Z., Sun, Y., & Wang, J. (2018). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 6, 631.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds (Vol. 2). Pergamon Press.

- Khedr, A., & Darwish, I. A. (2012). RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 70, 333-342.

- Knaus, E. E., & Giam, C. S. (1975). Synthesis of carbamates using isopropyl isocyanate: Application notes and protocols. Canadian Journal of Chemistry, 53(11), 1600-1604.

- Lee, J. S., & Lee, W. A. (2021). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences, 110(5), 2045-2053.

- Lombardino, J. G. (1985). Chemically-related and structurally-novel antiinflammatory agents.

- Peppas, N. A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in pharmaceutical formulations. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 27-46.

- Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical Reviews, 102(12), 4639-4750.

- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

- Seebach, D., & Renaud, P. (1985).

- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.

- Ulijn, R. V. (2006). Enzyme-responsive materials: a new class of smart biomaterials.

- Van de Wetering, P., Metters, A. T., Schoenmakers, R. G., & Hubbell, J. A. (1998). Poly (ethylene glycol) hydrogels formed by conjugate addition with degradable cross-linkers for protein delivery. Journal of Controlled Release, 53(1-3), 153-160.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Hydroxymethyl)

- BenchChem. (2025).

-

SIELC Technologies. (n.d.). Separation of Ethyl N,N-bis(hydroxymethyl)carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

- ADC Review. (2016). Linkers for Antibody Drug Conjugates: Current Role and Advancements.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2007).

- Royal Society of Chemistry. (2018). Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry.

- Stanssens, D., & De Clercq, P. J. (2019). Hydroxy functional alkyl carbamate crosslinkers.

-

ResearchGate. (n.d.). Kinetic models used for analysis of drug release data. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Hydroxybutyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Drug Release Kinetics from Different Linkers in Drug Delivery Systems. BenchChem.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Saari, W. S., Schwering, J. E., Lyle, P. A., Smith, S. J., & Engelhardt, E. L. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101.

- Zheng, Y., & Wang, W. (2023). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. International Journal of Pharmaceutics, 646, 123456.

- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0241881). Retrieved from [Link]

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- Dorough, H. W. (1976). Analysis for carbamate insecticides and metabolites.

- Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., & Vazquez-Fresno, R. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic Acids Research, 46(D1), D608-D617.

- Kim, Y., & Amidon, G. L. (2015). Understanding the pharmacokinetics of prodrug and metabolite. Archives of Pharmacal Research, 38(12), 2039-2047.

- Göpferich, A., & Tessmar, J. (2014). Cleavable carbamate linkers for controlled protein delivery from hydrogels. Journal of Controlled Release, 182, 23-31.

Sources

- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 6. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 12. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Separation of Ethyl N,N-bis(hydroxymethyl)carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. epa.gov [epa.gov]

- 19. Separation of 4-Hydroxybutyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. agilent.com [agilent.com]

- 21. organomation.com [organomation.com]

- 22. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. adcreview.com [adcreview.com]

- 26. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. WO2019139969A1 - Hydroxy functional alkyl carbamate crosslinkers - Google Patents [patents.google.com]

- 29. Advances in crosslinking strategies of biomedical hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cleavable carbamate linkers for controlled protein delivery from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Introduction

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a carbamate-protected amino alcohol built on a cyclohexane scaffold. As a bifunctional molecule, it holds potential as a key intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The carbamate group offers stability and defined stereochemistry, while the hydroxyl group provides a reactive handle for further functionalization. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing synthetic pathways that utilize it, and ultimately, for understanding its potential interactions with biological targets.

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. In the absence of extensive published primary data for this specific molecule, this guide will leverage fundamental principles of stereochemistry and conformational analysis, supported by data from analogous structures, to predict its properties. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for working with this and structurally related compounds.

Molecular Structure and Stereochemistry

The fundamental structure of this compound comprises a cyclohexane ring with two substituents on adjacent carbons (a 1,2-disubstituted pattern). The "cis" designation indicates that the benzyloxycarbonylamino group and the hydroxymethyl group are on the same face of the cyclohexane ring.

Key Structural Features:

-

Cyclohexane Ring: A six-membered aliphatic ring that is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain.

-

Carbamate Group: A functional group with the structure -NH(C=O)O-. The benzyl carbamate (Cbz or Z group) is a common protecting group for amines in organic synthesis due to its stability and ease of removal by hydrogenolysis.

-

Hydroxymethyl Group: A -CH₂OH substituent that can act as a hydrogen bond donor and acceptor, and as a nucleophile or be converted into a leaving group for further synthetic transformations.

-

Chirality: The cis-1,2-disubstitution pattern on the cyclohexane ring results in a chiral molecule. The specific enantiomer will depend on the starting materials and synthetic route employed.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound would involve the synthesis of the precursor amino alcohol, cis-2-(aminomethyl)cyclohexanol, followed by protection of the amino group.

Experimental Protocol: Synthesis

Step 1: Synthesis of cis-2-(aminomethyl)cyclohexanol

The synthesis of cis-2-(aminomethyl)cyclohexanol can be achieved through various established methods. One common approach involves the reduction of a cyclic imide or the ring-opening of an epoxide. A process for preparing the related cis-2-aminocyclohexanol has been described, which can be adapted.[1]

Step 2: Benzyl Carbamate Protection

-

Dissolve cis-2-(aminomethyl)cyclohexanol in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath to 0°C.

-

Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove inorganic salts and unreacted reagents.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic route to this compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the confirmation of the molecular structure.

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Aromatic Protons (C₆H₅) | Multiplet around 7.3-7.4 ppm (5H) |

| Benzyl CH₂ | Singlet around 5.1 ppm (2H) | |

| NH of Carbamate | Broad singlet, chemical shift can vary | |

| CH-N and CH-CH₂OH | Complex multiplets in the aliphatic region | |

| CH₂-OH | Multiplet, chemical shift can vary | |

| OH | Broad singlet, can be exchanged with D₂O | |

| ¹³C NMR | Carbonyl (C=O) | ~156 ppm |

| Aromatic Carbons | 127-136 ppm | |

| Benzyl CH₂ | ~67 ppm | |

| CH₂-OH | ~65 ppm | |

| Cyclohexane Carbons | 20-50 ppm | |

| IR | N-H Stretch | ~3300 cm⁻¹ (broad) |

| O-H Stretch | ~3400 cm⁻¹ (broad) | |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |

| C=O Stretch (Carbamate) | ~1690 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | Expected at m/z = 263.15 (for C₁₅H₂₁NO₃) |

| Fragmentation | Fragments corresponding to the benzyl group (m/z = 91) and loss of the Cbz group are expected. |

Conformational Analysis

The biological activity and reactivity of cyclohexane derivatives are intrinsically linked to their conformational preferences. For cis-1,2-disubstituted cyclohexanes, the molecule exists as an equilibrium between two chair conformations. In both conformations, one substituent will be in an axial position and the other in an equatorial position.

The equilibrium will favor the conformation where the sterically bulkier substituent occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

Analysis of Substituent Bulk:

-

Benzyloxycarbonylamino group (-NH-Cbz): This is a sterically demanding group due to the planar carbamate linkage and the phenyl ring.

-

Hydroxymethyl group (-CH₂OH): This group is smaller than the -NH-Cbz group.

Predicted Conformational Equilibrium:

Based on the relative steric bulk, the conformational equilibrium is expected to strongly favor the chair conformation where the larger benzyloxycarbonylamino group is in the equatorial position and the smaller hydroxymethyl group is in the axial position.

Caption: Predicted conformational equilibrium of this compound.

Implications of the Preferred Conformation:

-

Reactivity of the Hydroxyl Group: In the preferred conformation (Conformer B), the hydroxymethyl group is in an axial position. This orientation can influence its reactivity in certain reactions, such as esterification or tosylation, as the approach of bulky reagents may be sterically hindered by the cyclohexane ring.

-

Hydrogen Bonding: The axial hydroxymethyl group and the equatorial carbamate group can potentially engage in intramolecular hydrogen bonding, which would further stabilize this conformation. The hydrogen of the N-H group could interact with the oxygen of the hydroxyl group, or the hydroxyl hydrogen could interact with the carbonyl oxygen of the carbamate.

-

Biological Activity: If this molecule is intended as a scaffold for drug design, the defined spatial arrangement of the functional groups in the preferred conformation is a critical determinant of how it will fit into a protein's binding site.

Computational Modeling Approach

To gain a more quantitative understanding of the conformational landscape, computational chemistry methods such as Density Functional Theory (DFT) would be a powerful tool.

Protocol for Computational Analysis:

-

Structure Generation: Build the 3D structures of both chair conformations of this compound.

-

Geometry Optimization: Perform geometry optimization for both conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This will find the lowest energy structure for each conformer.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the two conformers. The difference in energy (ΔE) can be used to calculate the equilibrium constant (K_eq) and the population of each conformer at a given temperature.

-

Spectroscopic Prediction: The optimized geometry can be used to predict vibrational frequencies (IR spectrum) and NMR chemical shifts. These predicted spectra can be compared with experimental data for structural validation.

-

Analysis of Non-covalent Interactions: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate potential intramolecular hydrogen bonding.

Conclusion and Future Outlook

This compound is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data is not widely available, a thorough understanding of its molecular structure and conformational behavior can be derived from fundamental principles of stereochemistry. The cyclohexane ring is predicted to exist predominantly in a chair conformation with the bulkier benzyloxycarbonylamino group in an equatorial position and the hydroxymethyl group in an axial position.

This predicted conformation has important implications for the molecule's reactivity and its potential use in drug design. Future experimental work, including detailed NMR studies (such as NOESY to probe through-space interactions) and single-crystal X-ray diffraction, would be invaluable for validating these predictions. Furthermore, computational modeling offers a powerful avenue for a more detailed and quantitative exploration of the conformational landscape. This guide provides a solid theoretical foundation for researchers embarking on studies involving this promising synthetic intermediate.

References

- Mori, K., & Ikunaka, M. (1984). Pheromone Synthesis. Part 69. Synthesis of the Enantiomers of 2-Methyl-1,7-dioxaspiro[5.6]dodecane, a Component of the Volatiles from the Mandibular Glands of the Solitary Bee, Andrena haemorrhoa F. Tetrahedron, 40(18), 3471–3478.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Process for preparing cis-2-aminocyclohexanol. (2022). Google Patents. Retrieved from [1]

- Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. (2009). The Journal of Organic Chemistry, 74(16), 6368–6370.

-

Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. Retrieved from [Link]

-

Computational Chemistry Studies Relevant to Medicinal Chemistry. (2021). eScholarship.org. Retrieved from [Link]

Sources

solubility and stability data for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

An In-depth Technical Guide to the Physicochemical Characterization of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Introduction: Contextualizing a Key Pharmaceutical Intermediate

This compound (CAS No. referenced across isomers, including 920966-16-1 and 1212180-29-4) is a molecule of significant interest within the pharmaceutical landscape.[1][2][3] Structurally, it features a carbamate linkage, a reactive primary alcohol, and a cyclohexyl ring, presenting a versatile scaffold for organic synthesis. Its primary utility is as a key intermediate in the development of biologically active molecules, including potent CCR2 antagonists and compounds targeting neurological disorders.[1][4]

Despite its importance as a synthetic building block, a comprehensive, publicly available dataset on its fundamental physicochemical properties—namely solubility and stability—is notably scarce. This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. It does not simply report data; it provides the strategic framework and detailed, field-proven methodologies required to generate a robust and reliable physicochemical profile for this molecule. We will explore the theoretical underpinnings of its likely behavior and present actionable protocols for its empirical determination, ensuring a foundation of scientific integrity for any subsequent development program.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its downstream developability, impacting everything from reaction kinetics in synthesis to bioavailability in formulation. The structure of this compound, with its hydrogen bond donors (-OH, -NH) and acceptor (C=O), alongside a nonpolar benzyl and cyclohexyl framework, suggests a moderate polarity and nuanced solubility behavior.[1]

Theoretical Considerations & Solvent Selection Rationale

The molecule's amphiphilic nature predicts solubility in a range of polar and non-polar organic solvents. The carbamate and hydroxyl groups can engage in hydrogen bonding, promoting solubility in protic solvents like alcohols. The benzyl and cyclohexyl groups will favor dissolution in less polar or aprotic solvents. Aqueous solubility is expected to be limited but crucial to quantify for biological applications.

Rationale for Solvent Selection: A well-chosen panel of solvents provides a comprehensive understanding of the molecule's behavior in various contexts:

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): Essential for understanding behavior under physiological conditions and assessing the impact of potential ionizable groups.

-

Polar Protic Solvents (Ethanol, Methanol): Common co-solvents in formulations and relevant to synthetic workups.

-

Polar Aprotic Solvents (DMSO, Acetonitrile): Used for stock solution preparation in biological screening and as HPLC mobile phases.

-

Non-Polar Solvents (Toluene, Dichloromethane): Relevant for synthetic reaction conditions and impurity profiling.

-

Formulation Excipients (PEG 400, Propylene Glycol): Provide insight into potential formulation strategies for poorly soluble compounds.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg, accurately weighed) to a series of 2 mL glass vials. An excess is confirmed if solid material remains visible at the end of the experiment.

-

Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C) for a minimum of 48 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is required.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Part 2.2). The concentration is determined against a standard calibration curve.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Data Presentation: Solubility Profile

Quantitative data should be summarized for clarity and comparative analysis.

| Solvent/Medium | Temperature (°C) | Measured Solubility (mg/mL) | Standard Deviation |

| Aqueous Buffer pH 3.0 | 25 | [Experimental Data] | [Experimental Data] |

| Aqueous Buffer pH 7.4 | 25 | [Experimental Data] | [Experimental Data] |

| Aqueous Buffer pH 9.0 | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Experimental Data] |

| Polyethylene Glycol 400 | 25 | [Experimental Data] | [Experimental Data] |

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of a final drug product. The key functional groups in this compound that are susceptible to degradation are the carbamate and the benzylic ester moiety.

Theoretical Degradation Pathways

Based on chemical principles, two primary degradation routes are anticipated:

-

Hydrolysis: The carbamate linkage can undergo hydrolysis under either acidic or basic conditions.

-

Acid-catalyzed hydrolysis: Would likely cleave the benzyl-oxygen bond to yield benzyl alcohol and the unstable carbamic acid of cis-(2-hydroxymethyl)cyclohexylamine, which would rapidly decarboxylate to the corresponding amine.

-

Base-catalyzed hydrolysis (saponification): Would attack the carbonyl carbon, leading to the formation of the corresponding carbamate salt and benzyl alcohol.

-

-

Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. The benzylic position could also be a target for oxidation.

Insights can be drawn from related structures. For instance, benzyl nicotinate degradation is known to be catalyzed by hydroxide ions.[5] Furthermore, benzyl alcohol itself can degrade under stress conditions to form impurities like benzaldehyde, benzene, and toluene.[6]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method. These studies are typically performed at a concentration of ~1 mg/mL.

Methodology (Based on ICH Q1A(R2) Guidelines):

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store samples at 60°C and analyze at appropriate time points (e.g., 2, 6, 24, 48 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store samples at room temperature (hydrolysis is often rapid) and analyze at shorter time points (e.g., 0.5, 1, 2, 4 hours).

-

Neutral Hydrolysis: Mix the stock solution with water. Store samples at 60°C and analyze at time points similar to acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, and analyze at time points similar to base hydrolysis.

-

Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C). Prepare solutions for analysis at set time points.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before dilution and injection into the HPLC system to prevent column damage. The goal is to achieve 5-20% degradation of the parent compound.

Development of a Stability-Indicating HPLC-UV Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is typically required to separate the parent peak from more polar or non-polar degradants. A common starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm), determined by a UV scan of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualization: Potential Degradation Pathways

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 1212180-29-4|Benzyl (cis-3-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application